IDO1 Inhibitory Potency: Class-Level Inference from Benzimidazole Carboxamide Series
No direct IC50 value for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide against IDO1 has been reported in peer-reviewed literature. However, the compound belongs to the benzimidazole carboxamide class studied by Serafini et al. (2020), where the most potent analog (compound 21) achieved an IDO1 IC50 of 9.3 nM [1]. This value serves as a class benchmark. Without compound-specific data, any potency claim for this compound is extrapolative and should be treated with caution.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 21 (Serafini et al. 2020): IC50 = 9.3 nM (mouse IDO1, ChEMBL assay) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Mouse IDO1 enzyme assay; ChEMBL_1858297 protocol |
Why This Matters
Procurement decisions must be based on compound-specific pharmacological validation rather than class membership, as potency can vary >100-fold within a single series.
- [1] Serafini, M.; Torre, E.; Aprile, S.; et al. Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. J. Med. Chem. 2020, 63, 3047–3065. View Source
